molecular formula C18H17NO2 B2608999 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-82-3

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2608999
CAS No.: 338416-82-3
M. Wt: 279.339
InChI Key: DPEOHKXZDQTGAB-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that features a complex structure combining an indole core with a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylphenoxy group through nucleophilic substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and phenoxy groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of an indole core with a dimethylphenoxy group and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-7-6-10-17(13(12)2)21-18-15(11-20)14-8-4-5-9-16(14)19(18)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOHKXZDQTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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